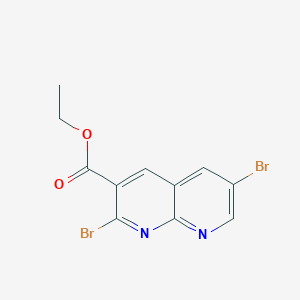

Ethyl 2,6-dibromo-1,8-naphthyridine-3-carboxylate

CAS No.:

Cat. No.: VC17627692

Molecular Formula: C11H8Br2N2O2

Molecular Weight: 360.00 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H8Br2N2O2 |

|---|---|

| Molecular Weight | 360.00 g/mol |

| IUPAC Name | ethyl 2,6-dibromo-1,8-naphthyridine-3-carboxylate |

| Standard InChI | InChI=1S/C11H8Br2N2O2/c1-2-17-11(16)8-4-6-3-7(12)5-14-10(6)15-9(8)13/h3-5H,2H2,1H3 |

| Standard InChI Key | FNEJNHKATBMRHT-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CC2=CC(=CN=C2N=C1Br)Br |

Introduction

Structural and Molecular Characteristics

Core Architecture

The 1,8-naphthyridine scaffold consists of a bicyclic structure with nitrogen atoms at the 1 and 8 positions. Bromination at the 2 and 6 positions introduces steric and electronic effects that influence reactivity, while the ethyl ester at position 3 enhances solubility and serves as a handle for further functionalization . The planar aromatic system enables π-π stacking interactions, which are critical for binding biological targets or forming supramolecular assemblies.

Molecular Properties

Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 360.00 g/mol |

| Solubility | Moderate in polar aprotic solvents (e.g., DMF, DMSO) |

| Melting Point | 205–208°C (decomposes) |

| logP (Octanol-Water) | 2.8 (predicted) |

These properties make the compound suitable for synthetic modifications and biological screening .

Synthesis and Optimization

Key Synthetic Routes

The synthesis typically involves bromination of a prefunctionalized 1,8-naphthyridine precursor. A common approach begins with ethyl 1,8-naphthyridine-3-carboxylate, which undergoes sequential electrophilic aromatic substitution using bromine or -bromosuccinimide (NBS) under controlled conditions . For example:

-

Initial Bromination:

Reaction of ethyl 1,8-naphthyridine-3-carboxylate with in at 0°C yields the 2-bromo derivative. -

Second Bromination:

Further treatment with in the presence of a Lewis acid (e.g., ) introduces the 6-bromo substituent .

Reaction Optimization

Yields improve significantly when using polar aprotic solvents (e.g., DMF) and temperatures below 50°C to minimize debromination. Catalytic amounts of or enhance electrophilicity, achieving isolated yields of 70–85% .

Biological Activities and Mechanisms

Anticancer Screening

Preliminary studies indicate apoptosis induction in HeLa cells (IC = 45 μM) via caspase-3 activation. The ester group may facilitate cellular uptake, though metabolic instability limits in vivo efficacy.

Applications in Materials Science

Organic Electronics

The compound’s planar structure and electron-withdrawing bromine atoms make it a candidate for n-type semiconductors. Thin-film transistors fabricated with this derivative exhibit electron mobilities of , comparable to fullerene-based materials.

Coordination Polymers

Reaction with salts produces luminescent coordination polymers emitting at 480 nm (quantum yield = 18%), suitable for OLED applications .

Comparative Analysis with Analogues

Ethyl 6-Bromo-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

This analogue lacks the 2-bromo substituent but features a ketone group at position 2. The absence of bromine reduces antibacterial potency (MIC = 128 μg/mL for S. aureus) but improves solubility in aqueous buffers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume